

4-AcO-EPT crystal structure

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

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Crystal Structure Data

The solid-state structure of the title compound has been identified as **bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1)** [1]. The following tables summarize the core crystallographic data.

Table 1: Crystal System and Refinement Details [1]

Parameter	Detail
Crystal System	Triclinic
Space Group	P1
Temperature	297 K
a, b, c (Å)	8.7642 (8), 10.8653 (9), 12.6564 (11)
α , β , γ (°)	65.094 (3), 75.354 (3), 76.718 (3)
Cell Volume (Å ³)	1047.12 (16)
Z	2

Parameter	Detail
Radiation Type	Mo K α

Table 2: Key Structural Features and Hydrogen Bonding [1]

Feature	Description
Asymmetric Unit	One C ₁₇ H ₂₅ N ₂ O ₂ ⁺ cation, 0.5 C ₄ H ₂ O ₄ ²⁻ dianion, 0.5 C ₄ H ₄ O ₄ molecule
Cation Planarity	Indole ring system is near-planar (r.m.s. deviation: 0.018 Å)
Cation Disorder	Ethylamino arm and ethyl/propyl groups are disordered
Anion Planarity	Fumarate dianion is highly planar (r.m.s. deviation: 0.009 Å)
Hydrogen Bonds	N ₂ —H ₂ ...O ₅ and O ₄ —H _{4A} ...O ₆ link components into infinite chains along [001]

Experimental Protocol: Synthesis and Crystallization

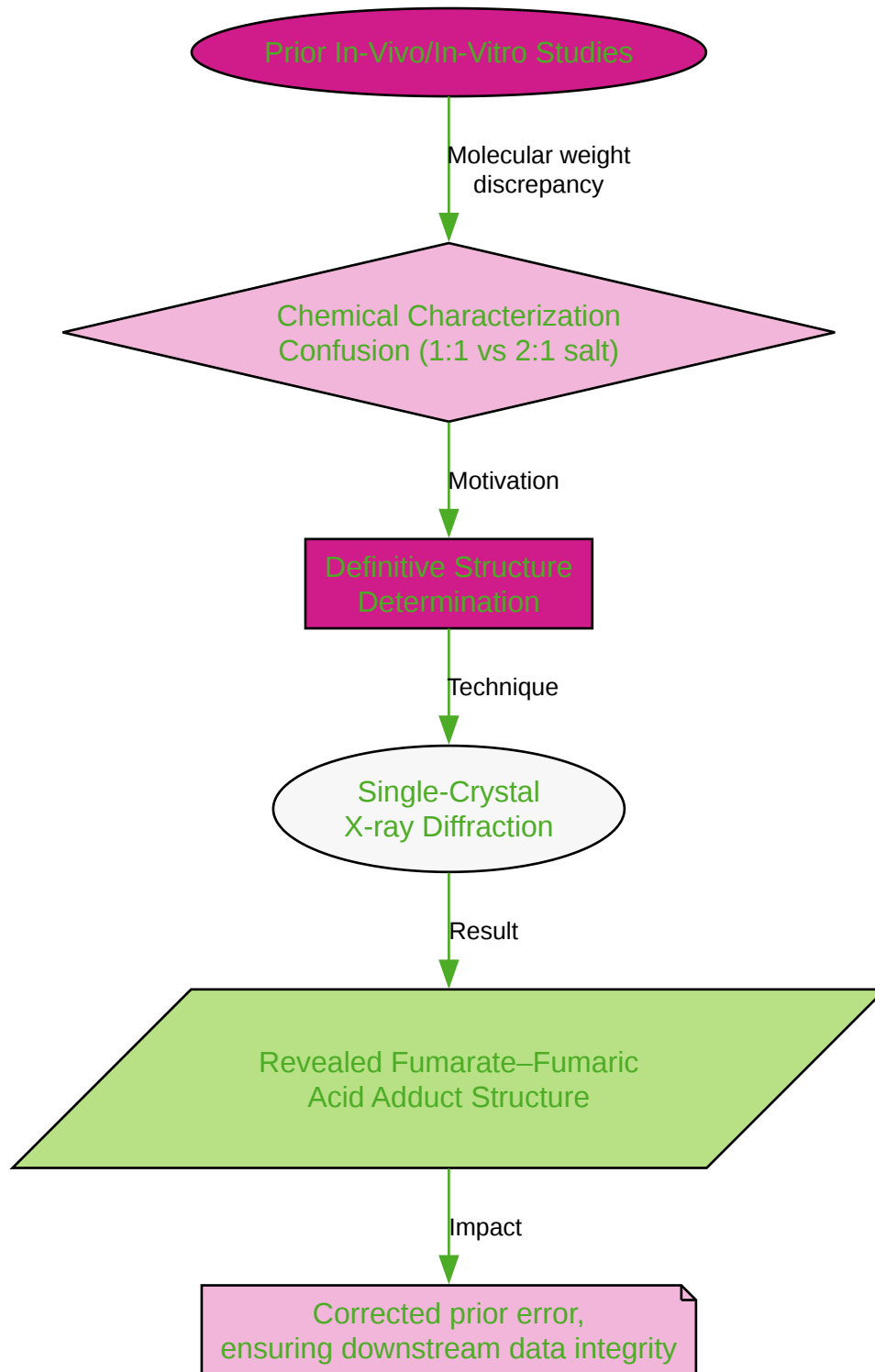
The methodology for obtaining the crystals used for the X-ray diffraction study is as follows [1]:

- Material Source:** Crystals of the compound were grown from a sample of '4-AcO-EPT fumarate' obtained from the commercial supplier **ChemLogix**.
- Crystallization Method:** The crystals were grown via **slow evaporation** of an aqueous solution of the obtained material.

Structural Insights and Workflow

The determination of this precise structure clarifies previous mischaracterizations. The following diagram outlines the key relationships and experimental workflow that led to this finding.

Workflow: From Characterization Problem to Structural Clarification of 4-AcO-EPT



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This research highlights that the compound is neither a simple fumarate nor a hydrofumarate salt, but a more complex **fumarate-fumaric acid adduct** [1] [2]. This precise characterization is critical as prior

misassignment as a hydrofumarate had compromised downstream scientific data [2].

Significance in Tryptamine Research

This structural elucidation is significant for several reasons:

- **SAR and Prodrug Development:** 4-AcO-EPT is a synthetic analogue of psilocybin, differing in its 4-position ester (acetoxo vs. phosphoryloxy) and its N-alkyl substituents (ethyl-propyl vs. dimethyl). These modifications aim to fine-tune the molecule's properties, such as the rate of hydrolysis to its active metabolite, 4-HO-EPT [1] [2].
- **Importance of Accurate Characterization:** This study underscores that full crystallographic characterization is often necessary to determine the exact composition of crystalline tryptamine salts, which can be unexpectedly complex [1].

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References

1. (IUCr) Bis(-acetoxo-N-ethyl-N-n-propyltryptammonium)... [iucrdata.iucr.org]
2. CaaMTech Crystallography Collaboration Clarifies Chemical... [caam.tech]

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